1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione
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Overview
Description
1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione is a complex organic compound with a unique structure that includes a naphthalene ring fused with a thiirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a naphthalene derivative with a sulfur-containing reagent can lead to the formation of the thiirene ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1a,2,3,4,5,6,7,7a-Octahydro-1H-naphtho[2,3-b]azirene: This compound has a similar naphthalene ring structure but with an azirene ring instead of a thiirene ring.
2,2-Dimethyl-2H-naphtho[2,3-b]thiete 1,1-dioxide: This compound also contains a naphthalene ring fused with a thiirene ring but with different substituents.
Uniqueness
1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
62291-42-3 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1a,2,7,7a-tetrahydronaphtho[2,3-b]thiirene 1,1-dioxide |
InChI |
InChI=1S/C10H10O2S/c11-13(12)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-4,9-10H,5-6H2 |
InChI Key |
AWKYOLIDWCLDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(S2(=O)=O)CC3=CC=CC=C31 |
Origin of Product |
United States |
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